molecular formula C12H27ClSn B142046 Tributyltin chloride-d27 CAS No. 1257647-76-9

Tributyltin chloride-d27

Cat. No.: B142046
CAS No.: 1257647-76-9
M. Wt: 352.7 g/mol
InChI Key: GCTFWCDSFPMHHS-FMYBXEBSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyltin chloride-d27 is a deuterated form of tributyltin chloride, an organotin compound with the formula [CD3(CD2)3]3SnCl. It is a colorless liquid that is soluble in organic solvents and is used primarily as a reagent in various chemical reactions .

Preparation Methods

Tributyltin chloride-d27 is synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows :

3(C4H9)4Sn+SnCl44(C4H9)3SnCl3 (C_4H_9)_4Sn + SnCl_4 \rightarrow 4 (C_4H_9)_3SnCl 3(C4​H9​)4​Sn+SnCl4​→4(C4​H9​)3​SnCl

This method involves combining stannic chloride and tetrabutyltin under controlled conditions to produce tributyltin chloride .

Chemical Reactions Analysis

Tributyltin chloride-d27 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: It hydrolyzes to form tributyltin oxide.

Common reagents used in these reactions include stannic chloride and tetrabutyltin. The major products formed from these reactions are tributyltin oxide and other organotin compounds .

Mechanism of Action

Tributyltin chloride-d27 exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . The compound also promotes myelin debris phagocytosis and remyelination by macrophages .

Comparison with Similar Compounds

Tributyltin chloride-d27 is unique compared to other similar compounds due to its deuterated nature, which makes it useful in specific research applications. Similar compounds include:

This compound stands out due to its isotopic labeling, which provides unique advantages in certain analytical and research applications .

Properties

IUPAC Name

chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWCDSFPMHHS-FMYBXEBSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481426
Record name Tributyltin chloride-d27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257647-76-9
Record name Tributyltin chloride-d27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin chloride-d27
Reactant of Route 2
Tributyltin chloride-d27

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.